molecular formula C9H10BrN3O B2631057 3-Bromo-1-(methoxymethyl)indazol-7-amine CAS No. 2375269-85-3

3-Bromo-1-(methoxymethyl)indazol-7-amine

Katalognummer: B2631057
CAS-Nummer: 2375269-85-3
Molekulargewicht: 256.103
InChI-Schlüssel: XPAQHQAJJHMKAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biologische Aktivität

3-Bromo-1-(methoxymethyl)indazol-7-amine (CAS No. 2375269-85-3) is a compound that has garnered interest in scientific research due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by the presence of an indazole core, which is known for its diverse biological properties. The bromine atom and methoxymethyl group contribute to its reactivity and potential interactions with biological targets.

Understanding the mechanism of action is crucial for elucidating the biological activity of this compound. The compound primarily interacts with specific enzymes and receptors, modulating their activity through various biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways. This inhibition can lead to altered phosphorylation states of proteins, affecting gene expression and cellular responses .
  • Targeting Cancer Pathways : In studies involving cancer cell lines, it has been observed that this compound can induce apoptosis in tumor cells by inhibiting the Bcl2 family members and influencing the p53/MDM2 pathway .

Biological Activity Data

Recent studies have highlighted the biological activity of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
K562 (Leukemia)5.15Induces apoptosis via Bcl2 inhibition
A549 (Lung Cancer)10.5Cell cycle arrest
Hep-G2 (Liver Cancer)8.0Inhibits proliferation

These findings indicate that this compound exhibits significant anti-cancer properties, particularly through mechanisms that promote cell death in malignant cells while sparing normal cells .

Case Studies

A notable study evaluated the effects of this compound on a range of cancer types:

  • Chronic Myeloid Leukemia (CML) : The compound demonstrated a potent inhibitory effect on CML cell lines, with an IC50 value indicating strong selectivity against cancerous cells compared to normal cells.
  • Triple-Negative Breast Cancer (TNBC) : In vivo studies showed that treatment with this compound significantly inhibited lung metastasis in TNBC models, outperforming existing treatments like TAE226 .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Preliminary toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity in animal models, making it a promising candidate for further development .

Eigenschaften

IUPAC Name

3-bromo-1-(methoxymethyl)indazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c1-14-5-13-8-6(9(10)12-13)3-2-4-7(8)11/h2-4H,5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAQHQAJJHMKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C2=C(C=CC=C2N)C(=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.